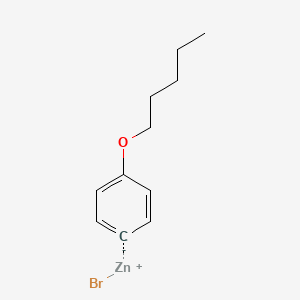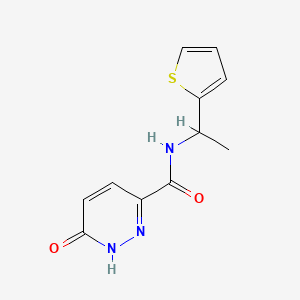
tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a chemical compound with the molecular formula C14H18F2N2O2. It is a derivative of tetrahydroquinoline, a heterocyclic compound that contains a nitrogen atom in its ring structure. The presence of fluorine atoms and the tert-butyl carbamate group adds unique properties to this compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Carbamate formation: The final step involves the reaction of the fluorinated tetrahydroquinoline with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
化学反応の分析
tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted quinoline derivatives and reduced tetrahydroquinoline compounds.
科学的研究の応用
tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.
Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The carbamate group can also undergo hydrolysis to release active intermediates that exert biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
tert-Butyl (6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate: Lacks the fluorine atoms, which may result in different biological activities and chemical reactivity.
tert-Butyl (6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate: Contains only one fluorine atom, which may affect its binding affinity and selectivity.
tert-Butyl (6,7-dichloro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate: Substitution of fluorine with chlorine atoms can lead to different chemical and biological properties.
The uniqueness of this compound lies in the combination of the fluorine atoms and the carbamate group, which can enhance its stability, reactivity, and biological activity compared to its analogs.
特性
分子式 |
C14H18F2N2O2 |
|---|---|
分子量 |
284.30 g/mol |
IUPAC名 |
tert-butyl N-(6,7-difluoro-1,2,3,4-tetrahydroquinolin-3-yl)carbamate |
InChI |
InChI=1S/C14H18F2N2O2/c1-14(2,3)20-13(19)18-9-4-8-5-10(15)11(16)6-12(8)17-7-9/h5-6,9,17H,4,7H2,1-3H3,(H,18,19) |
InChIキー |
VIWYSQKEJNLDEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CC2=CC(=C(C=C2NC1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)


